

# Confirming the Structure of Methitural: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: **Methitural**

Cat. No.: **B1227589**

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For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of **Methitural**, a thiobarbiturate derivative. Detailed experimental protocols and comparative data are presented to aid in its unambiguous identification.

**Methitural**, chemically known as 5-[2-(methylsulfanyl)ethyl]-5-(1-methylbutyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione, is a barbiturate derivative.<sup>[1][2]</sup> Its molecular formula is C<sub>12</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>S<sub>2</sub> with a molecular weight of 288.43 g/mol.<sup>[1]</sup> The structural confirmation of **Methitural** relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected data from these techniques and compares them with a potential alternative, Thiopental, another common thiobarbiturate.

## Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for **Methitural** and a common alternative, Thiopental, to highlight the key structural differences detectable by spectroscopic analysis.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison (500 MHz, CDCl<sub>3</sub>)

Assignment	Methitural (Expected Chemical Shift, $\delta$ ppm)	Thiopental (Expected Chemical Shift, $\delta$ ppm)
-CH <sub>3</sub> (ethyl)	N/A	~1.0 (t)
-CH <sub>2</sub> - (ethyl)	N/A	~2.0 (q)
-CH <sub>3</sub> (sec-butyl)	~0.9 (t)	~0.9 (t)
-CH <sub>2</sub> - (sec-butyl)	~1.2-1.3 (m)	~1.2-1.3 (m)
-CH- (sec-butyl)	~1.9 (m)	~1.9 (m)
-CH <sub>3</sub> (sec-butyl, methyl)	~1.2 (d)	~1.2 (d)
-S-CH <sub>3</sub>	~2.1 (s)	N/A
-S-CH <sub>2</sub> -	~2.7 (t)	N/A
-C <sub>5</sub> -CH <sub>2</sub> -	~2.1 (t)	N/A
N-H	~8.5 (br s)	~8.5 (br s)

Table 2:  $^{13}\text{C}$  NMR Spectral Data Comparison (125 MHz,  $\text{CDCl}_3$ )

Assignment	Methitural (Expected Chemical Shift, $\delta$ ppm)	Thiopental (Expected Chemical Shift, $\delta$ ppm)
C=S	~175	~175
C=O	~170	~170
C <sub>5</sub>	~60	~60
-CH- (sec-butyl)	~40	~40
-CH <sub>2</sub> - (ethyl)	N/A	~25
-CH <sub>3</sub> (ethyl)	N/A	~10
-CH <sub>2</sub> - (sec-butyl)	~30	~30
-CH <sub>3</sub> (sec-butyl)	~15	~15
-CH <sub>3</sub> (sec-butyl, methyl)	~20	~20
-S-CH <sub>3</sub>	~15	N/A
-S-CH <sub>2</sub> -	~30	N/A
-C <sub>5</sub> -CH <sub>2</sub> -	~35	N/A

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)

Functional Group	Methitural (Expected Frequency)	Thiopental (Expected Frequency)
N-H Stretch	3200-3400 (br)	3200-3400 (br)
C-H Stretch (alkane)	2850-2960	2850-2960
C=O Stretch	1680-1720	1680-1720
C=S Stretch	1150-1250	1150-1250
C-S Stretch	600-700	N/A

Table 4: Mass Spectrometry Data

Analysis	Methitural (Expected m/z)	Thiopental (Expected m/z)
Molecular Ion $[M]^+$	288.10	242.10
$[M+H]^+$	289.11	243.11
Key Fragments	$[M - C_4H_9]^+$ , $[M - C_2H_4SCH_3]^+$	$[M - C_2H_5]^+$ , $[M - C_4H_9]^+$

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- $^1H$  NMR Data Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 12 ppm.
  - Acquisition Time: 3 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 16.
- $^{13}C$  NMR Data Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 240 ppm.
  - Acquisition Time: 1.5 seconds.

- Relaxation Delay: 5 seconds.
- Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
- Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate.

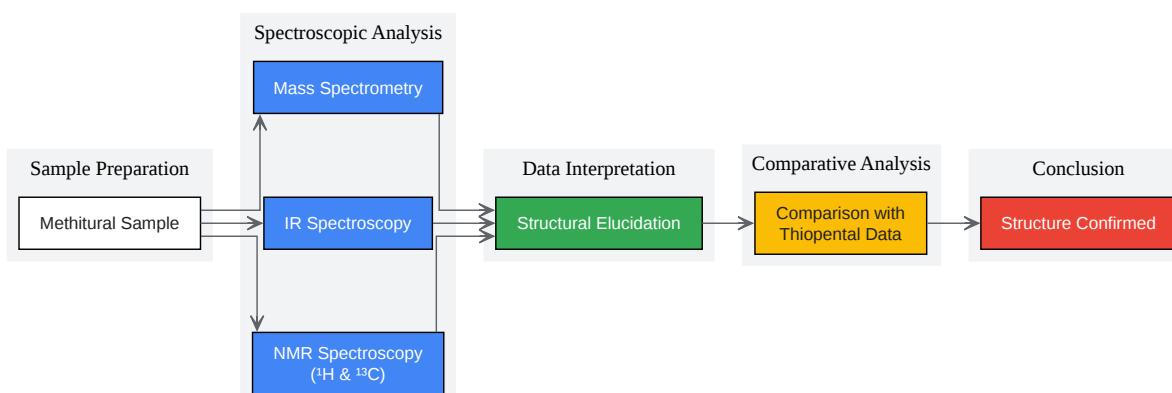
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):
  - Ionization Mode: Electrospray Ionization (ESI+).
  - Capillary Voltage: 3.5 kV.

- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-500.
- Data Processing: Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

## Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Methitural**.



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Caption: Workflow for the spectroscopic confirmation of **Methitural**'s structure.

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## References

- 1. Methitural [drugfuture.com]
- 2. Methitural - Wikipedia [en.wikipedia.org]
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